1-({2,5-DICHLORO-6-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-3-(TRIFLUOROMETHYL)PYRIDIN-4-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE
Description
1-({2,5-DICHLORO-6-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-3-(TRIFLUOROMETHYL)PYRIDIN-4-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dichloro, diethylcarbamothioyl, and trifluoromethyl
Properties
IUPAC Name |
[2,5-dichloro-6-(diethylcarbamothioylsulfanyl)-3-(trifluoromethyl)pyridin-4-yl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2F3N3S4/c1-5-23(6-2)14(25)27-11-9(16(19,20)21)12(18)22-13(10(11)17)28-15(26)24(7-3)8-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKXEDGYWMPGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=C(C(=NC(=C1Cl)SC(=S)N(CC)CC)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2F3N3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2,5-DICHLORO-6-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-3-(TRIFLUOROMETHYL)PYRIDIN-4-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the catalyst-free synthesis of substituted pyridin-2-yl carbamates from hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reaction and purification steps.
Chemical Reactions Analysis
Types of Reactions
1-({2,5-DICHLORO-6-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-3-(TRIFLUOROMETHYL)PYRIDIN-4-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-({2,5-DICHLORO-6-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-3-(TRIFLUOROMETHYL)PYRIDIN-4-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-({2,5-DICHLORO-6-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-3-(TRIFLUOROMETHYL)PYRIDIN-4-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL)-5-(TRIFLUOROMETHYL)-N-(2-(TRIFLUOROMETHYL)PYRIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE: This compound shares structural similarities with 1-({2,5-DICHLORO-6-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-3-(TRIFLUOROMETHYL)PYRIDIN-4-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE and is used in the treatment of MALT-1 related diseases.
Substituted Pyridin-2-yl Carbamates: These compounds are synthesized using similar methods and have applications in various fields, including pharmaceuticals and agrochemicals.
Uniqueness
1-({2,5-DICHLORO-6-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-3-(TRIFLUOROMETHYL)PYRIDIN-4-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and dichloro groups enhance its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
